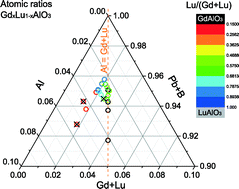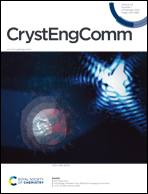Epitaxial growth of gadolinium and lutetium-based aluminum perovskite thin films for X-ray micro-imaging applications
CrystEngComm Pub Date: 2015-12-11 DOI: 10.1039/C5CE01938A
Abstract
Our work is related to the liquid phase epitaxy-based development of new scintillating screens for high-resolution X-ray imaging. We successfully grew undoped and Tb, Eu and Ce-doped GdAlO3 as well as GdxLu1−xAlO3 single crystalline films on YAlO3 substrates. We studied crystallization conditions as a function of melt composition, growth temperature and lattice mismatch between the film and the substrate. The film composition was measured by using an electron microprobe and the morphology of the film surface was studied by scanning electron microscopy. X-Ray diffraction was used to characterize the crystal structure and the mismatch between the film and the substrate. In addition, the light yield of the Eu3+-doped films, as well as the obtained spatial resolution show that GdxLu1−xAlO3 may advantageously compete with existing thin film scintillators in particular energy ranges.


Recommended Literature
- [1] Photofragmentation spectroscopy of cold protonated aromatic amines in the gas phase†
- [2] Contents list
- [3] Femtoliter nanofluidic valve utilizing glass deformation†
- [4] Modulation of gene expression by the oxidative stress generated in human skin cells by UVA radiation and the restoration of redox homeostasis†
- [5] Application of percolation concepts to electrical conductivity of polyaniline–inorganic salt composites
- [6] Synthesis of nanostructured γ-AlOOH and its accelerating behavior on the thermal decomposition of AP
- [7] Determination of trace amounts of formaldehyde by ion-exchange resin thin-layer spectrophotometry
- [8] Small-molecule inhibitors of bacterial-producing metallo-β-lactamases: insights into their resistance mechanisms and biochemical analyses of their activities
- [9] Front cover
- [10] Tuning water chemistry for the recovery of greener products: pragmatic and sustainable approaches

Journal Name:CrystEngComm
Research Products
-
CAS no.: 181705-93-1
-
CAS no.: 19396-73-7









